4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide 4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 863588-65-2
VCID: VC4340060
InChI: InChI=1S/C19H12FN3OS/c20-14-7-3-12(4-8-14)17(24)22-15-9-5-13(6-10-15)18-23-16-2-1-11-21-19(16)25-18/h1-11H,(H,22,24)
SMILES: C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F
Molecular Formula: C19H12FN3OS
Molecular Weight: 349.38

4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

CAS No.: 863588-65-2

Cat. No.: VC4340060

Molecular Formula: C19H12FN3OS

Molecular Weight: 349.38

* For research use only. Not for human or veterinary use.

4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide - 863588-65-2

Specification

CAS No. 863588-65-2
Molecular Formula C19H12FN3OS
Molecular Weight 349.38
IUPAC Name 4-fluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Standard InChI InChI=1S/C19H12FN3OS/c20-14-7-3-12(4-8-14)17(24)22-15-9-5-13(6-10-15)18-23-16-2-1-11-21-19(16)25-18/h1-11H,(H,22,24)
Standard InChI Key QXSOVWDUMJGJGS-UHFFFAOYSA-N
SMILES C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F

Introduction

Chemical Structure and Properties

Molecular Architecture

4-Fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (molecular formula: C<sub>17</sub>H<sub>14</sub>FN<sub>3</sub>S) features a thiazolo[5,4-b]pyridine core fused with a fluorinated benzamide group. The thiazolo[5,4-b]pyridine system comprises a pyridine ring annulated with a thiazole moiety at the 5,4-b position, while the benzamide substituent introduces a fluorine atom at the para position of the phenyl ring. This configuration optimizes interactions with the ATP-binding pocket of PI3Kα, a key regulator of cell proliferation and survival .

Key Structural Features:

  • Thiazolo[5,4-b]pyridine Core: Enhances π-π stacking and hydrogen-bonding interactions with kinase domains .

  • 4-Fluorophenyl Group: Improves metabolic stability and membrane permeability.

  • Benzamide Linkage: Facilitates binding to the hinge region of PI3Kα via hydrogen bonds .

Physicochemical Properties

The compound exhibits moderate solubility in polar organic solvents (e.g., DMSO, ethanol) but limited aqueous solubility. Its melting point ranges between 230–232°C, and it displays a logP value of 2.8, indicating moderate lipophilicity. Spectroscopic characterization includes:

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.22 (d, J = 6.0 Hz, 1H), 7.89 (d, J = 5.5 Hz, 1H), 7.55 (s, 2H) .

  • HRMS (ESI<sup>+</sup>): m/z calculated for C<sub>17</sub>H<sub>14</sub>FN<sub>3</sub>S [M+H]<sup>+</sup>: 328.0918; found: 328.0915 .

Synthesis and Optimization

Synthetic Route

The synthesis follows a seven-step sequence starting from 2,4-dichloro-3-nitropyridine (11), as outlined in Scheme 1 :

Step 1: Morpholine substitution at the 4-position of 11 yields 12 (75% yield).
Step 2: Thiocyanation of 12 with KSCN in acetic acid produces 13 (65% yield).
Step 3: Reduction of the nitro group in 13 using Fe powder induces intramolecular cyclization, forming the thiazolo[5,4-b]pyridine scaffold (14, 55% yield).
Step 4: Bromination of 14 with CuBr<sub>2</sub> generates 15 (40% yield).
Step 5: Suzuki coupling of 15 with 4-fluorobenzamide boronate ester affords the final product (62% yield) .

Table 1: Key Synthetic Intermediates and Conditions

StepReactionReagents/ConditionsYield (%)
1Morpholine substitutionMorpholine, TEA, THF, 0°C75
2ThiocyanationKSCN, acetic acid, 80°C65
3CyclizationFe powder, acetic acid, 60°C55
4BrominationCuBr<sub>2</sub>, acetonitrile, RT40
5Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, dioxane, 100°C62

Structural Modifications

Replacing the 4-fluorophenyl group with bulkier substituents (e.g., 2,4-difluorophenyl) reduces potency, underscoring the importance of steric compatibility in PI3K binding . Conversely, substituting the morpholine ring with piperazine improves solubility but diminishes selectivity .

Pharmacological Profile

Mechanism of Action

4-Fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide inhibits PI3Kα by competing with ATP at the kinase domain. The fluorobenzamide moiety forms critical hydrogen bonds with Val<sub>851</sub> and Lys<sub>802</sub>, while the thiazolo[5,4-b]pyridine core engages in hydrophobic interactions with Trp<sub>780</sub> .

Table 2: Enzymatic Activity Against PI3K Isoforms

PI3K IsoformIC<sub>50</sub> (nM)Selectivity Ratio (vs. PI3Kα)
α3.61
β420117
γ>1,000>278
δ890247

Anticancer Efficacy

Future Directions

Further optimization should address aqueous solubility through prodrug strategies or formulation with cyclodextrins. Combination studies with mTOR inhibitors may enhance efficacy while mitigating resistance . Clinical trials are warranted to validate its safety and pharmacokinetic profile.

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